1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrazole ring substituted with isobutyl, methoxymethyl, and sulfonyl chloride groups.
Preparation Methods
The synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the isobutyl and methoxymethyl groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
1-isobutyl-5-(methoxymethyl)-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
1-isobutyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonic acid: The hydrolyzed form of the sulfonyl chloride compound, with different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-(methoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-7(2)5-12-8(6-15-3)9(4-11-12)16(10,13)14/h4,7H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMIQHAUHRIDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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